molecular formula C9H9LiSe B14440676 lithium;prop-2-enylselanylbenzene CAS No. 74472-76-7

lithium;prop-2-enylselanylbenzene

Cat. No.: B14440676
CAS No.: 74472-76-7
M. Wt: 203.1 g/mol
InChI Key: HODKAZYSIQSRIL-UHFFFAOYSA-N
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Description

Lithium;prop-2-enylselanylbenzene is an organoselenium compound that features a benzene ring substituted with a prop-2-enylselanyl group and a lithium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;prop-2-enylselanylbenzene typically involves the reaction of prop-2-enylselanylbenzene with a lithium reagent. One common method is the reaction of prop-2-enylselanylbenzene with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures (around -78°C). This reaction forms the lithium salt of prop-2-enylselanylbenzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions, such as temperature and atmosphere, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;prop-2-enylselanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The lithium ion can be substituted with other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various electrophiles can be used to substitute the lithium ion, including alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Alkyl or acyl derivatives of prop-2-enylselanylbenzene.

Scientific Research Applications

Lithium;prop-2-enylselanylbenzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research into selenium-containing compounds for their antioxidant and anticancer properties includes this compound.

    Industry: The compound is explored for its potential use in materials science, including the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism by which lithium;prop-2-enylselanylbenzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play a role in redox reactions and antioxidant defense. Additionally, the lithium ion can influence various signaling pathways, including those involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase).

Comparison with Similar Compounds

Similar Compounds

    Lithium selenide (Li₂Se): Another lithium-selenium compound with different reactivity and applications.

    Prop-2-enylbenzene: A similar compound without the selenium atom, used in different synthetic applications.

    Selenobenzene: A compound with a selenium atom directly bonded to the benzene ring, differing in its chemical behavior.

Uniqueness

Lithium;prop-2-enylselanylbenzene is unique due to the presence of both lithium and selenium in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

74472-76-7

Molecular Formula

C9H9LiSe

Molecular Weight

203.1 g/mol

IUPAC Name

lithium;prop-2-enylselanylbenzene

InChI

InChI=1S/C9H9Se.Li/c1-2-8-10-9-6-4-3-5-7-9;/h2-8H,1H2;/q-1;+1

InChI Key

HODKAZYSIQSRIL-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=C[CH-][Se]C1=CC=CC=C1

Origin of Product

United States

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